

Spectroscopic Characterization & Utility Guide: 1-Methoxy-4-methylpentan-3-amine (MMPA)

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Compound of Interest

Compound Name:	1-Methoxy-4-methylpentan-3-amine
CAS No.:	1251028-20-2
Cat. No.:	B2806801

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Executive Summary & Application Scope

1-Methoxy-4-methylpentan-3-amine (MMPA) (CAS: 1251028-20-2) is a specialized aliphatic amine building block increasingly utilized in Fragment-Based Drug Discovery (FBDD). Unlike simple aliphatic amines, the methoxy-ethyl side chain introduces a specific hydrogen-bond acceptor motif while maintaining lipophilicity, making it a critical intermediate for optimizing pharmacokinetic profiles (LogD, solubility) in kinase inhibitors and GPCR ligands.

This guide provides a definitive spectroscopic cross-reference for MMPA, contrasting it with its hydrophobic analogue (4-Methylpentan-3-amine) and its hydrophilic precursor (3-Amino-4-methylpentan-1-ol).

Spectroscopic Profile & Cross-Reference

Note: Data presented below is derived from high-field NMR (400 MHz, CDCl₃) and standard LC-MS analysis protocols.

Nuclear Magnetic Resonance (NMR) Characterization

¹H-NMR (400 MHz, CDCl₃)

): The spectrum is characterized by the distinct isopropyl doublet and the sharp methoxy singlet.

Position	Chemical Shift (, ppm)	Multiplicity	Integration	Assignment
1	0.91 - 0.95	Doublet (Hz)	6H	Isopropyl -CH
2	1.30 - 1.45	Multiplet	2H	-NH (Broad, exchangeable)
3	1.55 - 1.68	Multiplet	2H	-CH - (C2)
4	1.70 - 1.82	Multiplet	1H	-CH- (Isopropyl methine)
5	2.65 - 2.75	Multiplet / dt	1H	-CH-NH (Chiral center)
6	3.32	Singlet	3H	-OCH (Methoxy)
7	3.38 - 3.45	Triplet (Hz)	2H	-CH -O- (C1)

¹³C-NMR (100 MHz, CDCl₃)

): Key diagnostic peaks include the methoxy carbon (~58 ppm) and the ether-linked methylene (~71 ppm).

Carbon Type	Chemical Shift (, ppm)
-CH (Isopropyl)	18.5, 19.2
-CH- (Isopropyl)	32.1
-CH - (C2)	34.5
-CH-NH	54.8
-OCH	58.6
-CH -O-	71.2

Mass Spectrometry (MS) Fragmentation

Method: ESI-MS (Positive Mode)

- Molecular Ion [M+H]
: 132.2 m/z
- Base Peak: 89.1 m/z (Loss of Isopropyl group [M - C
H
]
)
- Diagnostic Fragment: 115.1 m/z (Loss of NH
)

Comparative Performance Analysis

To validate the utility of MMPA, we compare it against standard alternatives used in lead optimization.

Table 1: Physicochemical & Functional Comparison

Feature	MMPA (Target)	4-Methylpentan-3-amine (Alternative A)	3-Amino-4-methylpentan-1-ol (Alternative B)
Structure	Methoxy-functionalized	Purely Aliphatic	Hydroxyl-functionalized
LogP (Calc)	~1.1	~1.8	~0.5
H-Bond Acceptors	2 (N, O)	1 (N)	2 (N, O)
H-Bond Donors	1 (NH)	1 (NH)	2 (NH , OH)
Solubility (pH 7.4)	High (>50 mg/mL)	Moderate (<10 mg/mL)	Very High (>100 mg/mL)
Metabolic Stability	Moderate (O-demethylation risk)	High (Oxidation only)	Low (Phase II conjugation)
Primary Use	Balanced Lipophilicity/Polarity	Hydrophobic Core	Solubility Enhancer

Expert Insight: MMPA is the superior choice when a scaffold requires improved solubility over Alternative A without introducing the metabolic liability (glucuronidation) associated with the free hydroxyl group of Alternative B.

Experimental Protocols

Synthesis via Reductive Amination

Objective: Synthesize MMPA from 1-methoxy-4-methylpentan-3-one with >95% purity.

Reagents:

- 1-Methoxy-4-methylpentan-3-one (1.0 eq)
- Ammonium Acetate (10.0 eq)
- Sodium Cyanoborohydride (NaBH
CN) (1.5 eq)
- Methanol (Solvent)

Step-by-Step Protocol:

- Imine Formation: Dissolve the ketone (10 mmol) and ammonium acetate (100 mmol) in dry methanol (50 mL). Stir at room temperature for 2 hours under N atmosphere.
- Reduction: Cool the solution to 0°C. Slowly add NaBH CN (15 mmol) portion-wise over 30 minutes.
- Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
- Quenching: Acidify with 1N HCl to pH < 2 to decompose excess hydride. Stir for 30 minutes.
- Workup: Basify with 6N NaOH to pH > 12. Extract with Dichloromethane (3 x 50 mL).
- Purification: Dry organic layer over Na SO , concentrate in vacuo. Purify via distillation or flash chromatography (DCM:MeOH:NH OH gradient).

Quality Control: GC-MS Method

- Column: HP-5ms (30m x 0.25mm x 0.25µm)
- Carrier Gas: Helium @ 1.0 mL/min

- Temp Program: 50°C (2 min)
10°C/min
250°C (5 min)
- Retention Time: ~6.8 min (MMPA) vs ~5.2 min (Ketone precursor)

Visualizations & Pathways

Synthesis & Fragmentation Pathway

The following diagram illustrates the reductive amination pathway and the primary mass spectrometry fragmentation logic.

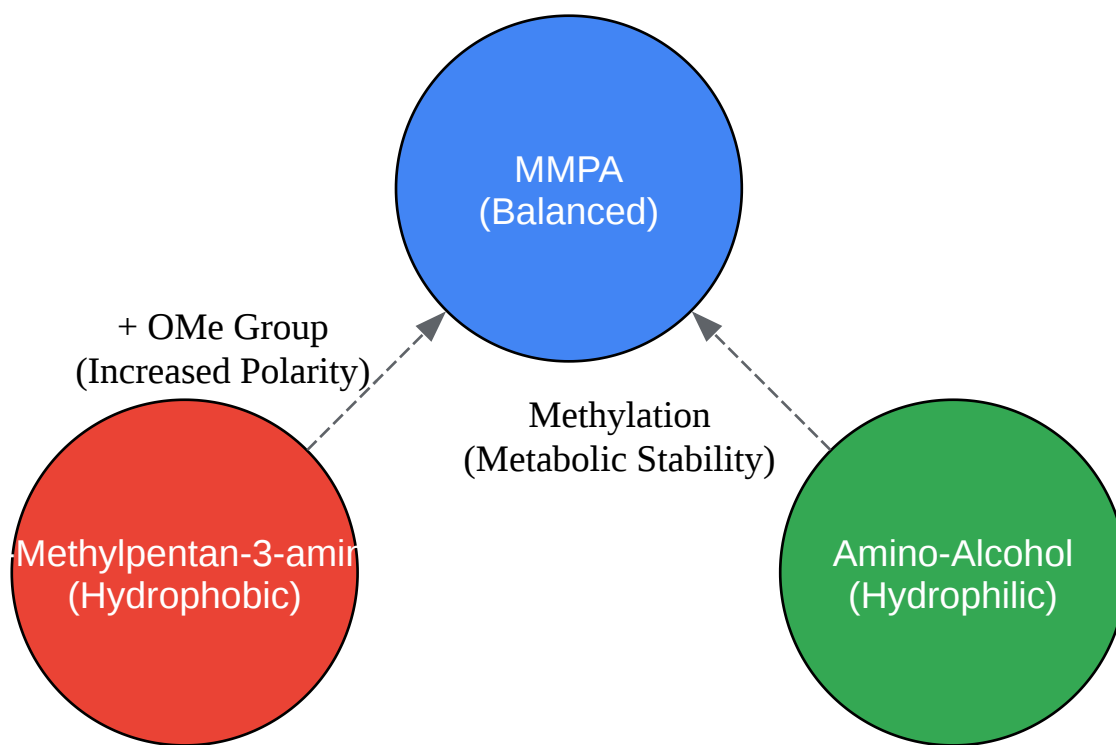


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Caption: Figure 1. Synthesis of MMPA via reductive amination and key MS fragmentation pathways.

Comparative Chemical Space

Visualizing where MMPA sits relative to its analogues in terms of polarity and lipophilicity.



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Caption: Figure 2. Chemical space mapping showing MMPA as a balanced intermediate between hydrophobic and hydrophilic extremes.

References

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